![molecular formula C21H16N2OS B3259112 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 313535-64-7](/img/structure/B3259112.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Overview

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of “this compound” involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one as precursor substrates . The compounds are synthesized in high yields and their structures are corroborated based on IR, 1H NMR, Mass, and elemental analysis data .

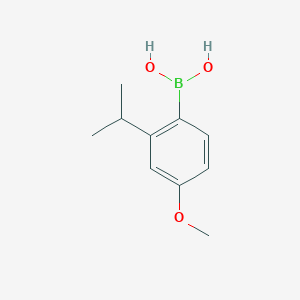

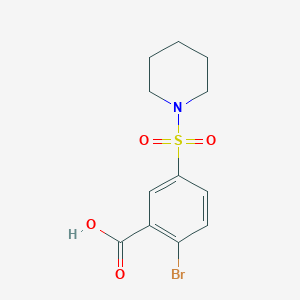

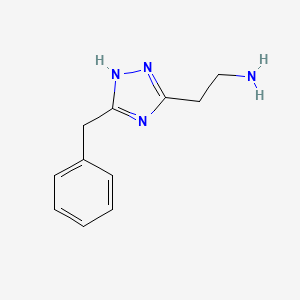

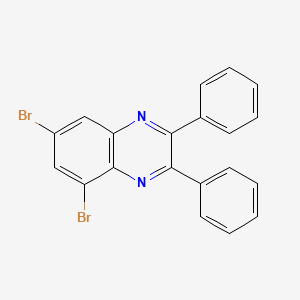

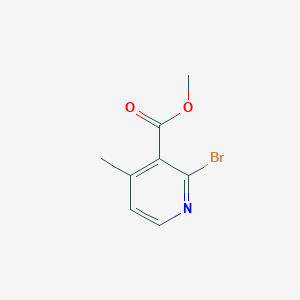

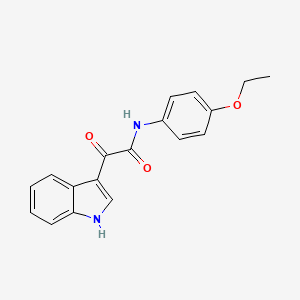

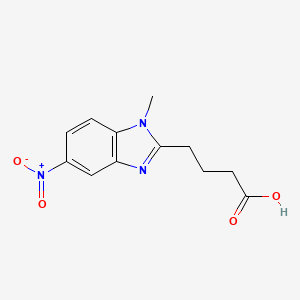

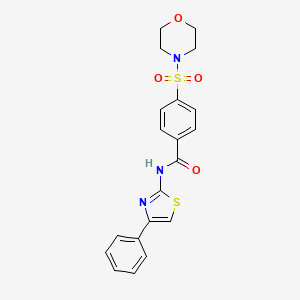

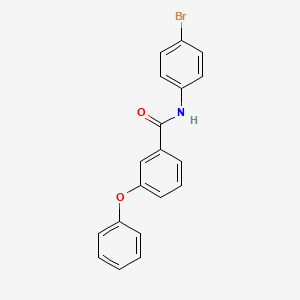

Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . Further analysis of the molecular structure can be done using computational methods and molecular docking studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its luminescent properties were investigated, showing bright blue-violet, green, and orange emission in aggregated states .

Mechanism of Action

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

This compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately, the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The compound’s interaction with DprE1 inhibits the function of this enzyme, disrupting the biosynthesis of arabinogalactan .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately, the death of the bacterium .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide are still being explored. It has been synthesized and tested for its antibacterial activity .

Cellular Effects

The cellular effects of this compound are primarily related to its antibacterial activity. It has been shown to have a significant effect on Staphylococcus aureus, a common type of bacteria .

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and potential enzyme inhibition or activation

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-9-11-15(12-10-14)20(24)22-17-6-4-5-16(13-17)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMUHPSQZLVDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3259070.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3259118.png)